Lys-Conopressin-G: Structural Biology, Molecular Weight, and Pharmacological Applications
Lys-Conopressin-G: Structural Biology, Molecular Weight, and Pharmacological Applications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The evolutionary arms race of marine gastropods has yielded some of the most highly selective neuropharmacological tools known to science. Among these is Lys-conopressin-G , a nonapeptide originally isolated from the venom of the piscivorous marine snail Conus geographus[1], and later identified in the vermivorous Conus imperialis[2]. As an invertebrate homolog of the mammalian vasopressin/oxytocin superfamily, Lys-conopressin-G provides a critical structural template for understanding G-protein coupled receptor (GPCR) ligand selectivity.
This whitepaper provides an in-depth technical analysis of the amino acid sequence, molecular weight, and structural biochemistry of Lys-conopressin-G. Furthermore, it outlines field-proven, self-validating experimental protocols for its chemical synthesis and pharmacological characterization, engineered to ensure high-fidelity data in neuropharmacological drug development.
Structural Biochemistry & Molecular Weight
Lys-conopressin-G is defined by a highly conserved cyclic structure, constrained by an intramolecular disulfide bridge. The presence of a basic amino acid (Lysine) at position 8 classifies it functionally and structurally closer to the vasopressin lineage rather than the oxytocin lineage (which typically features a neutral residue at this position)[3].
Physicochemical Profile
The precise molecular weight and formula are critical for mass spectrometry (LC-MS/MS) validation during peptide synthesis. The C-terminal amidation is not an artifact; it is a required post-translational modification that neutralizes the terminal carboxylate charge, thereby preventing exopeptidase degradation and stabilizing the receptor-ligand complex[4].
Table 1: Core Physicochemical Properties of Lys-conopressin-G
| Parameter | Specification |
| Amino Acid Sequence | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂ |
| Disulfide Bridge | Cys1 – Cys6 (Intramolecular) |
| Molecular Formula | C₄₄H₇₀N₁₅O₁₀S₂[5] |
| Molecular Weight (Average) | 1034.26 g/mol [6] |
| Monoisotopic Mass | 1033.26 Da[5] |
| C-Terminal Modification | Amidation (-NH₂) |
| Net Charge (at pH 7.4) | +2 (Due to Arg⁴ and Lys⁸) |
Evolutionary Sequence Alignment
To understand the structure-activity relationship (SAR) of Lys-conopressin-G, it must be contextualized against its mammalian and invertebrate counterparts. The substitution of Tyrosine (mammalian) with Phenylalanine at position 2, and Glutamine with Arginine at position 4, significantly alters the electrostatic surface of the peptide, tuning its affinity toward teleost and invertebrate receptors[7].
Table 2: Sequence Alignment of the Vasopressin/Oxytocin Superfamily
| Peptide | Sequence | Origin | Key Residue (Pos 8) |
| Lys-conopressin-G | C F I R N C P K G - NH₂ | Conus geographus[1] | Lysine (Basic) |
| Arg-conopressin-S | C I I R N C P R G - NH₂ | Conus striatus[4] | Arginine (Basic) |
| Arg-vasopressin (AVP) | C Y F Q N C P R G - NH₂ | Mammals | Arginine (Basic) |
| Oxytocin (OXT) | C Y I Q N C P L G - NH₂ | Mammals | Leucine (Neutral) |
Mechanistic Pharmacology & Receptor Binding
Lys-conopressin-G acts as a potent agonist on vasopressin-oxytocin related GPCRs. Pharmacological assays demonstrate that it exhibits higher affinity for teleost (fish) receptors—specifically the zebrafish V1a1R (EC₅₀ = 10.6 nM)—than for human counterparts[1].
When administered intracerebrally in murine models, the peptide elicits pronounced scratching and grooming behaviors, confirming its ability to cross-activate mammalian central neurohypophyseal receptors[2]. The binding of Lys-conopressin-G to the V1a receptor triggers a canonical Gq/11 signaling cascade.
Figure 1: Gq/11 GPCR signal transduction pathway activated by Lys-conopressin-G binding.
Experimental Workflows & Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to troubleshoot deviations in yield or receptor affinity.
Protocol: Solid-Phase Peptide Synthesis (SPPS) and Oxidative Folding
Because natural extraction from Conus snails yields microgram quantities, synthetic production is mandatory for pharmacological screening.
Rationale & Causality: The choice of Rink Amide AM resin is strictly dictated by the requirement for a C-terminal carboxamide. Synthetically, the Rink amide linker yields an amidated C-terminus upon trifluoroacetic acid (TFA) cleavage. For the disulfide bridge, we utilize Trt-protected cysteines. The oxidative folding must be performed at high dilution to kinetically favor intramolecular cyclization over intermolecular polymerization.
Step-by-Step Methodology:
-
Resin Loading: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.
-
Coupling: Perform iterative Fmoc-SPPS. Use 4 equivalents of Fmoc-amino acids, activated by HBTU/DIPEA.
-
Self-Validation: Perform a Kaiser test after each coupling. A blue resin indicates incomplete coupling (free primary amines), requiring a double-coupling step.
-
-
Cleavage: Treat the resin with a cleavage cocktail (TFA/TIPS/Water/EDT, 92.5:2.5:2.5:2.5 v/v) for 2 hours.
-
Causality: EDT (Ethanedithiol) acts as a carbocation scavenger, preventing the re-alkylation of the highly reactive Cys sulfhydryl groups by cleaved protecting groups.
-
-
Precipitation: Precipitate the crude linear peptide in cold diethyl ether (-20°C), centrifuge at 4000 rpm, and lyophilize.
-
Oxidative Folding: Dissolve the crude peptide in 0.1 M Tris-HCl buffer (pH 7.8) to a final concentration of < 0.05 mg/mL . Stir openly in air for 48 hours at room temperature.
-
Causality: The mildly alkaline pH deprotonates the thiol groups (forming thiolate anions), accelerating the air-oxidation process to form the Cys1-Cys6 disulfide bond.
-
-
Purification: Purify via Preparative RP-HPLC using a C18 column with a linear gradient of Acetonitrile (0.1% TFA). Collect the peak corresponding to 1034.3 m/z via ESI-MS.
Figure 2: Step-by-step synthetic workflow for the production of cyclic Lys-conopressin-G.
Protocol: In Vitro Receptor Binding Assay (Radioligand Competition)
To validate the biological activity of the synthesized Lys-conopressin-G, a radioligand displacement assay against the V1a receptor is utilized.
Rationale & Causality: We employ [³H]-Arginine Vasopressin ([³H]-AVP) as the competitive radioligand. Because GPCR binding is a dynamic equilibrium, using a whole-cell assay with stably transfected CHO cells ensures the receptors remain in their native lipid microenvironment, preserving accurate conformational states.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the target V1a receptor. Harvest cells and resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Causality: Mg²⁺ is an essential cofactor for stabilizing the high-affinity state of the GPCR-G protein complex.
-
-
Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 10 µg protein), 25 µL of [³H]-AVP (final concentration 1 nM), and 25 µL of synthetic Lys-conopressin-G at varying concentrations (10⁻¹² to 10⁻⁵ M).
-
Equilibrium: Incubate the plate at 25°C for 60 minutes to reach steady-state thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Causality: PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.
-
-
Quantification: Wash filters three times with cold buffer, dry, add scintillation cocktail, and count the retained radioactivity (CPM) using a microplate scintillation counter.
-
Data Analysis: Plot the displacement curve and calculate the IC₅₀ using non-linear regression (Cheng-Prusoff equation) to determine the absolute Ki of Lys-conopressin-G.
References
-
UniProt Consortium. "Conopressin-conophysin - Conus geographus (Geography cone) | UniProtKB". Available at:[Link]
-
Smartox Biotechnology. "Lys-conopressin-G Supplier". Available at:[Link]
-
National Center for Biotechnology Information (PMC). "Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris". Available at:[Link]
-
PubMed. "Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis". Available at:[Link]
-
Journal of Neuroscience. "Structural and Functional Evolution of the Vasopressin/Oxytocin Superfamily". Available at:[Link]
-
Biochemical Journal | Portland Press. "A vasopressin/oxytocin-related conopeptide with γ-carboxyglutamate at position 8". Available at:[Link]
Sources
- 1. uniprot.org [uniprot.org]
- 2. Isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. portlandpress.com [portlandpress.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. abmole.com [abmole.com]
- 7. Synthesis, Pharmacological and Structural Characterization of Novel Conopressins from Conus miliaris - PMC [pmc.ncbi.nlm.nih.gov]
